Lipophilicity & Solubility Advantage Over 7-Chloro Analog
4-Piperazin-1-yl-quinoline exhibits a significantly lower lipophilicity profile compared to its 7-chloro-substituted analog. The parent compound has a computed LogP of 0.4 (PubChem XLogP3) to 1.70 (Chembase), whereas 7-chloro-4-(piperazin-1-yl)quinoline (CAS 837-52-5) has a LogP of 2.31–2.69 (Chemaxon and ALOGPS) [1][2]. This LogP difference of approximately 1.0–1.3 log units translates into a predicted aqueous solubility advantage: the parent compound has an estimated water solubility of 13,610 mg/L (WSKOW estimate) versus 130 mg/L reported for the 7-chloro analog [1][2]. The LogD at pH 7.4 further underscores this distinction, with values of −0.35 for the parent versus +0.68 for the 7-chloro derivative [3][4]. In the context of CNS drug discovery or any program where lower lipophilicity is desired to reduce promiscuous binding and improve metabolic stability, this difference is meaningful for scaffold selection [5].
| Evidence Dimension | LogP, LogD (pH 7.4), and predicted aqueous solubility |
|---|---|
| Target Compound Data | LogP = 0.4 (XLogP3) / 1.70 (Chembase); LogD (pH 7.4) = −0.35; Estimated water solubility = 13,610 mg/L |
| Comparator Or Baseline | 7-Chloro-4-(piperazin-1-yl)quinoline: LogP = 2.31–2.69; LogD (pH 7.4) = +0.68; Water solubility = 130 mg/L |
| Quantified Difference | ΔLogP ≈ −1.0 to −1.3; ΔLogD (pH 7.4) ≈ −1.0; ~105-fold higher predicted aqueous solubility for parent |
| Conditions | Computed/estimated physicochemical parameters from PubChem, Chembase, DrugBank, Chemaxon, and ALOGPS |
Why This Matters
For procurement decisions in early-stage drug discovery, a scaffold with inherently lower LogP and higher aqueous solubility reduces the risk of downstream pharmacokinetic attrition due to poor solubility or high lipophilicity-driven off-target effects, making the parent compound the preferred starting point for fragment-based and lead-optimization programs targeting soluble, drug-like chemical space.
- [1] PubChem. 4-Piperazin-1-yl-quinoline. XLogP3 = 0.4. Compound Summary CID 1534386. View Source
- [2] DrugBank. 7-Chloro-4-(piperazin-1-yl)quinoline. LogP = 2.31 (Chemaxon); Water Solubility = 0.13 mg/mL (ALOGPS). View Source
- [3] Chembase. 4-(Piperazin-1-yl)quinoline (CAS 118306-89-1). LogD (pH 7.4) = −0.3530673. ChemBase ID 813069. View Source
- [4] Chembase. 7-Chloro-4-(piperazin-1-yl)quinoline (CAS 837-52-5). LogD (pH 7.4) = 0.6806556. View Source
- [5] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. General principle: Lipophilicity (LogP/LogD) is a key determinant of ADMET properties. View Source
